Pentadec-6-EN-1-OL
Description
Pentadec-6-en-1-ol (IUPAC name: (Z)-pentadec-6-en-1-ol) is a C15 aliphatic unsaturated alcohol with a double bond at the sixth carbon and a hydroxyl group at the terminal position. It is a volatile organic compound (VOC) identified in macroalgae such as Hormosira scoparia and is associated with ecological signaling, antimicrobial activity, and stress response in marine ecosystems . Its structural features—a mid-chain unsaturation and polar hydroxyl group—distinguish it from saturated alcohols and terpenoids, influencing its volatility, solubility, and biological interactions.
Properties
CAS No. |
921600-07-9 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
pentadec-6-en-1-ol |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h9-10,16H,2-8,11-15H2,1H3 |
InChI Key |
HOHBDLSNJIZNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize Pentadec-6-EN-1-OL involves the Grignard reaction. This process typically starts with the reaction of a 6-bromo-1-hexene with magnesium in dry ether to form the Grignard reagent. This reagent is then reacted with a 1-bromohexane to form the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 1-pentadecene. This two-step process includes the addition of borane to the double bond, followed by oxidation with hydrogen peroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pentadec-6-EN-1-OL can undergo oxidation reactions to form aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can convert it to the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Pentadec-6-enal (aldehyde) and pentadec-6-enoic acid (carboxylic acid).
Reduction: this compound (saturated alcohol).
Substitution: Pentadec-6-en-1-chloride (alkyl chloride).
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Synthesis Intermediate : Pentadec-6-en-1-ol is used as an intermediate in the synthesis of complex organic molecules. It serves as a starting material for the preparation of surfactants and lubricants, leveraging its hydrophobic properties to enhance product performance.
2. Biology
- Model Compound : It is utilized as a model compound for studying the behavior of long-chain alcohols in biological systems. Researchers investigate its interactions with cell membranes, which can provide insights into membrane fluidity and permeability .
3. Medicine
- Bioactive Potential : Ongoing research explores this compound's potential as a bioactive compound with antimicrobial and anti-inflammatory properties. Studies have indicated that long-chain alcohols may exhibit significant biological activity against various pathogens .
4. Industry
- Fragrance and Cosmetic Formulations : Due to its pleasant odor and emollient properties, this compound is incorporated into the formulation of fragrances, flavors, and cosmetic products. Its ability to enhance skin feel makes it valuable in personal care applications .
The biological activity of this compound is primarily attributed to its interaction with biological membranes and enzymes:
Key Mechanisms:
- Membrane Interaction : Alters membrane fluidity, potentially affecting cellular signaling pathways.
- Enzymatic Modulation : Acts as a substrate or inhibitor for specific enzymes involved in lipid metabolism, influencing various metabolic pathways .
Case Studies
Several studies have highlighted the applications of this compound across different domains:
- Antimicrobial Activity : Research demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
- Cell Membrane Studies : In vitro studies have shown that this compound can influence the structural integrity of cell membranes, providing insights into how long-chain alcohols interact with lipid bilayers .
- Synthesis of Bioactive Compounds : The compound has been successfully utilized as a precursor in synthesizing bioactive molecules with potential therapeutic applications, showcasing its versatility in medicinal chemistry .
Mechanism of Action
The mechanism of action
Biological Activity
Pentadec-6-EN-1-OL, a long-chain unsaturated fatty alcohol, has garnered attention in recent years for its diverse biological activities. This article will explore the compound's biological effects, including its antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound (C15H30O) is characterized by a 15-carbon chain with a double bond located at the sixth carbon position. The presence of the unsaturated bond contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance:
- A study reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
This suggests that this compound could be considered a candidate for developing natural antimicrobial agents.
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines in macrophages, which is crucial in managing chronic inflammatory conditions .
3. Antidiabetic Potential
The compound exhibits potential antidiabetic activity through mechanisms such as the inhibition of α-glucosidase and α-amylase enzymes, which are involved in carbohydrate metabolism. A study indicated that this compound had an IC50 value of approximately 72 μg/mL against these enzymes, suggesting its role in glucose regulation .
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted on various plant extracts containing this compound highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that the compound could disrupt bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment, macrophages treated with this compound exhibited reduced levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This finding supports the compound's potential as an anti-inflammatory agent in therapeutic applications.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in various biological pathways. The compound showed promising binding affinities with enzymes such as protein tyrosine phosphatase 1B and dipeptidyl peptidase IV, which are critical in metabolic regulation .
ADMET Analysis
An absorption, distribution, metabolism, excretion, and toxicity (ADMET) analysis indicated that this compound complies with Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties for oral bioavailability .
Comparison with Similar Compounds
Pentadec-1-ene
- Occurrence : Co-occurs with pentadec-6-en-1-ol in H. scoparia VOCs .
- Functional Differences :
- Lacks a hydroxyl group, reducing polarity and hydrogen-bonding capacity.
- Higher volatility compared to this compound due to lower molecular weight and absence of polar functional groups.
- PCA analysis shows strong correlation with heptadec-1-ene in fresh H. scoparia samples, suggesting shared biosynthetic pathways or ecological roles .
Hexadecan-1-ol
- Structure : A saturated C16 primary alcohol.
- Key Contrasts: Longer carbon chain (C16 vs. C15) and lack of unsaturation increase melting point and reduce volatility. Found in H. scoparia but associated with distinct PCA loadings (e.g., correlated with hexadecanoic acid), indicating divergent biological functions, such as cuticular wax formation or membrane stabilization .
(E)-Phytol
- Structure : A diterpene alcohol with a conjugated double bond system.
- Comparative Insights: Both compounds exhibit antimicrobial properties, but (E)-phytol’s terpenoid backbone enables broader bioactivity, including antioxidant and anti-inflammatory effects. In PCA, (E)-phytol abundance in H. scoparia correlates with β-ionone and pentadec-1-ene, while this compound clusters with germacrene D and gleenol, reflecting distinct metabolic networks .
(Z,Z,Z)-Octadeca-9,12,15-trien-1-ol
- Structure : A C18 polyunsaturated alcohol with three double bonds.
- Functional Overlap :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Seasonal Variability : this compound dominates in fresh H. scoparia samples from May and September, correlating with terpene abundance in summer months (June–August). This suggests light/temperature-dependent biosynthesis .
- Drying Effects: Air-drying reduces this compound levels, likely due to oxidation or volatilization, while increasing β-ionone and (E)-phytol concentrations, altering ecological signaling profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
